N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a popular method for forming carbon-carbon bonds. Additionally, furan rings can be incorporated into compounds using methods such as microwave-assisted synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the compound’s structure and the nature of its chemical bonds.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively . For example, furan derivatives can undergo a variety of reactions, including oxidation, hydrogenation, and decarboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using a variety of methods . These methods can provide information about properties such as the compound’s stability, solubility, and reactivity.
Scientific Research Applications
Synthesis and Derivative Exploration Research has delved into the synthesis of new derivatives and compounds with structural similarities to the target compound. For instance, the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives explores the conversion of hydrazide compounds into a series of thiosemicarbazides and triazole-thiols, highlighting the chemical versatility and potential for further derivative development A. Cansiz, M. Koparır, A. Demirdağ, 2004.
Pharmacological Applications The compound's structural elements are investigated for their pharmacological relevance. For example, PET imaging applications targeting microglia-specific markers for studying neuroinflammation in various neuropsychiatric disorders showcase the potential of furan-carboxamide derivatives in developing noninvasive diagnostic tools A. Horti, R. Naik, C. Foss, et al., 2019.
Material Science and Chemistry Further applications include the exploration of insensitive energetic materials, where derivatives based on furazan and oxadiazole rings demonstrate properties relevant to the development of explosives and propellants, indicating the compound's potential utility in material science Qiong Yu, G. Cheng, X. Ju, et al., 2017.
Corrosion Inhibition The research also extends to the corrosion inhibition properties of azomethine-functionalized triazole derivatives, illustrating the compound's application in protecting metals against corrosion in acidic environments. This signifies its potential utility in industrial applications where material longevity is critical Manilal Murmu, S. Saha, Prabhas Bhaumick, et al., 2020.
Future Directions
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-12-16(26-19(21-12)15-8-5-9-24-15)10-20-17(23)14-11-25-18(22-14)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGDXJPGMGCCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.